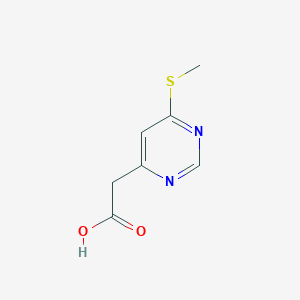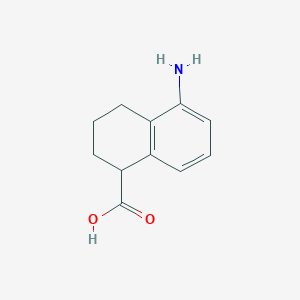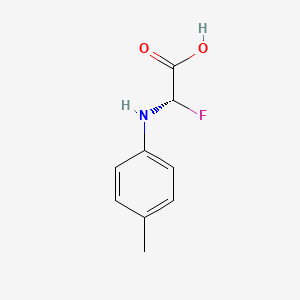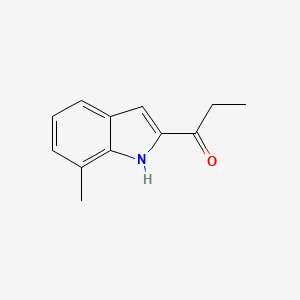
2-(6-(Methylthio)pyrimidin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(甲基硫基)嘧啶-4-基)乙酸是一种有机化合物,其分子式为C8H10N2O2S。该化合物以嘧啶环为特征,该环在6位被甲基硫基取代,在4位被乙酸部分取代。它是嘧啶的衍生物,嘧啶是一种类似于吡啶的杂环芳香族有机化合物。
准备方法
合成路线和反应条件
2-(6-(甲基硫基)嘧啶-4-基)乙酸的合成通常涉及以下步骤:
嘧啶环的形成: 嘧啶环可以通过涉及适当前体(如β-二酮和脒)的环化反应合成。
甲基硫基的引入: 可以使用甲基硫醇或其衍生物通过亲核取代反应引入甲基硫基。
乙酸部分的连接: 乙酸基团通过羧化反应引入,通常涉及在高压和高温条件下使用二氧化碳。
工业生产方法
2-(6-(甲基硫基)嘧啶-4-基)乙酸的工业生产可能涉及大规模间歇式或连续流动工艺。这些方法通常利用催化剂来提高反应速率和产率。使用自动化系统确保对反应条件的精确控制,从而实现一致的产品质量。
化学反应分析
反应类型
2-(6-(甲基硫基)嘧啶-4-基)乙酸会经历各种化学反应,包括:
氧化: 可以使用过氧化氢或间氯过氧苯甲酸等氧化剂将甲基硫基氧化为亚砜或砜。
还原: 该化合物可以进行还原反应,特别是在嘧啶环处,可以使用氢化铝锂等还原剂。
取代: 乙酸部分可以参与取代反应,分别与醇或胺反应形成酯或酰胺。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化铝锂,硼氢化钠。
取代: 醇类,胺类,酰氯。
形成的主要产物
氧化: 亚砜,砜。
还原: 还原的嘧啶衍生物。
取代: 酯类,酰胺类。
科学研究应用
2-(6-(甲基硫基)嘧啶-4-基)乙酸在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的中间体,特别是在药物和农用化学品的开发中。
生物学: 研究该化合物的潜在生物活性,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在靶向特定酶或受体方面。
工业: 它用于生产特种化学品,并作为各种工业应用的构建模块。
作用机制
2-(6-(甲基硫基)嘧啶-4-基)乙酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,从而导致一系列生化事件。例如,它可能会通过与活性部位结合来抑制某些酶的活性,从而阻止底物的进入和随后的反应。
相似化合物的比较
类似化合物
2-(4-氯-2-(甲基硫基)嘧啶-5-基)乙酸: 类似的结构,在4位用氯原子代替氢原子。
2-(6-甲基噻吩并[2,3-d]嘧啶-4-基)硫代)乙酸: 包含一个与嘧啶环稠合的噻吩环。
独特性
2-(6-(甲基硫基)嘧啶-4-基)乙酸由于其特定的取代模式而具有独特性,这赋予了其独特的化学和生物学特性。甲基硫基的存在增强了其亲脂性,有可能提高其与细胞内的脂质膜和分子靶标相互作用的能力。
属性
IUPAC Name |
2-(6-methylsulfanylpyrimidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-6-2-5(3-7(10)11)8-4-9-6/h2,4H,3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXCBWWBKMEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717078 |
Source


|
| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314969-30-6 |
Source


|
| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)








![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)




